molecular formula C19H18ClN7O4S B10934061 4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole

4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole

Cat. No.: B10934061
M. Wt: 475.9 g/mol
InChI Key: OBDBSYACVPJKSV-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of multiple pyrazole rings, a nitrophenyl group, and a sulfonyl group, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole typically involves multi-step organic reactions. The process may start with the preparation of intermediate pyrazole derivatives, followed by the introduction of the nitrophenyl and sulfonyl groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and sulfonylating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing safety measures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethylpyrazole: A simpler pyrazole derivative with fewer functional groups.

    4-nitrophenylsulfonyl chloride: A compound with a similar sulfonyl group but different overall structure.

    1,3-dimethyl-4-nitropyrazole: A pyrazole derivative with a nitro group but lacking the sulfonyl group.

Uniqueness

4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole is unique due to its combination of multiple pyrazole rings, a nitrophenyl group, and a sulfonyl group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H18ClN7O4S

Molecular Weight

475.9 g/mol

IUPAC Name

4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole

InChI

InChI=1S/C19H18ClN7O4S/c1-11-15(9-24(3)21-11)18-17(20)19(16-10-25(4)22-12(16)2)26(23-18)32(30,31)14-7-5-13(6-8-14)27(28)29/h5-10H,1-4H3

InChI Key

OBDBSYACVPJKSV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=C(C(=NN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CN(N=C4C)C)Cl)C

Origin of Product

United States

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